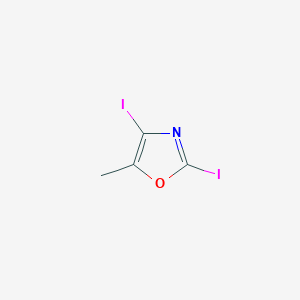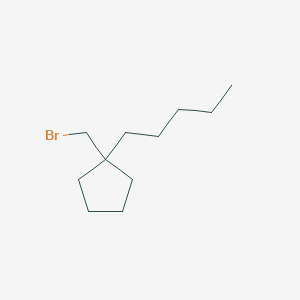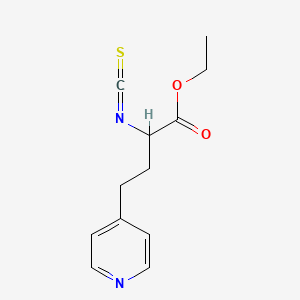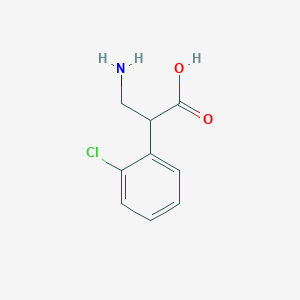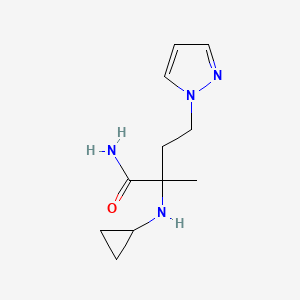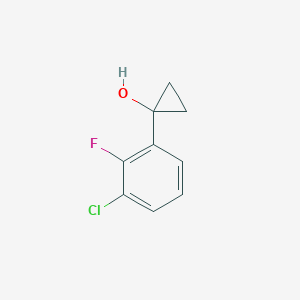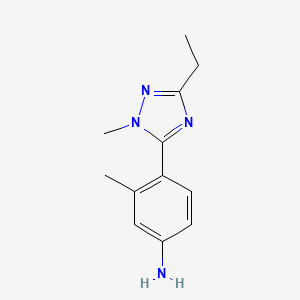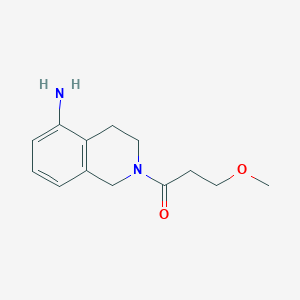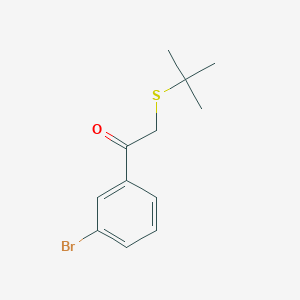
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one is an organic compound that features a bromophenyl group and a tert-butylthio group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and tert-butylthiol.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a nucleophilic addition reaction with tert-butylthiol in the presence of a base such as sodium hydride (NaH) to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The bromophenyl group could facilitate binding to aromatic pockets in proteins, while the tert-butylthio group might influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-2-(tert-butylthio)ethan-1-one: Chlorine instead of bromine.
1-(3-Bromophenyl)-2-(methylthio)ethan-1-one: Methylthio group instead of tert-butylthio.
Uniqueness
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one is unique due to the combination of the bromophenyl and tert-butylthio groups, which can impart distinct chemical and physical properties, such as reactivity and solubility, compared to its analogs.
特性
分子式 |
C12H15BrOS |
|---|---|
分子量 |
287.22 g/mol |
IUPAC名 |
1-(3-bromophenyl)-2-tert-butylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
InChIキー |
LFJKIMFGNIALCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCC(=O)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
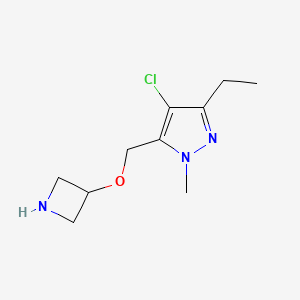
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
